

3-Mercapto-2-butanol spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Mercapto-2-butanol

Cat. No.: B1630471

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Mercapto-2-butanol

This guide provides a comprehensive analysis of the spectroscopic data for **3-mercaptop-2-butanol** ($C_4H_{10}OS$), a sulfur-containing secondary alcohol.^{[1][2]} As a compound with applications as a flavoring agent and its role in biochemical redox reactions, a thorough understanding of its structural and analytical profile is paramount for researchers in drug development and food science.^[1] This document synthesizes predictive data and established spectroscopic principles to offer a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles.

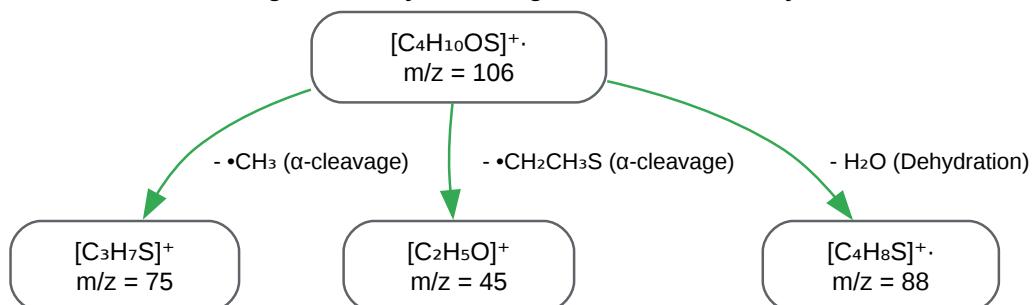
Molecular Structure and Spectroscopic Overview

3-Mercapto-2-butanol possesses two chiral centers, leading to four possible stereoisomers. The molecule incorporates both a hydroxyl (-OH) and a thiol (-SH) functional group, which dictates its chemical properties and spectroscopic behavior.^{[1][3]} The presence of these groups provides distinct signatures in various spectroscopic techniques, allowing for unambiguous identification and structural elucidation.

Below is the general structure of **3-mercaptop-2-butanol**, which will be the basis for our spectroscopic analysis.

Caption: Figure 1. General chemical structure of **3-Mercapto-2-butanol**.

Mass Spectrometry (MS)


Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For **3-mercaptop-2-butanol**, with a molecular weight of 106.19 g/mol, the molecular ion peak (M^+) is expected at m/z 106.[2][4] However, for secondary alcohols, this peak can be weak or entirely absent.[5]

Fragmentation Pathways

The fragmentation of **3-mercaptop-2-butanol** is primarily driven by the presence of the hydroxyl and thiol groups. The two most common fragmentation mechanisms for alcohols are alpha-cleavage and dehydration.[5][6]

- Alpha-Cleavage: This involves the cleavage of a C-C bond adjacent to the carbon bearing the hydroxyl group. The largest alkyl group is typically lost most readily.[5]
 - Cleavage between C2 and C3 results in a fragment at m/z 75 ($[\text{CH}(\text{OH})\text{CH}(\text{SH})\text{CH}_3]^+$) and the loss of a methyl radical.
 - A more favorable cleavage is the loss of the larger ethyl-thiol group, leading to a prominent peak at m/z 45 ($[\text{CH}_3\text{CHOH}]^+$).
- Dehydration: The loss of a water molecule (18 amu) from the molecular ion can occur, leading to a peak at m/z 88 ($[\text{C}_4\text{H}_8\text{S}]^{+\cdot}$).[6]
- Thiol-Specific Fragmentation: Thiols can undergo cleavage of the C-S bond or loss of the SH radical. Loss of H_2S (34 amu) can also be observed, resulting in a peak at m/z 72.

Figure 2. Key MS Fragmentation Pathways

[Click to download full resolution via product page](#)

Caption: Figure 2. Primary fragmentation pathways for **3-Mercapto-2-butanol** in MS.

Data Summary: Mass Spectrometry

m/z (Daltons)	Proposed Fragment	Fragmentation Pathway
106	$[\text{C}_4\text{H}_{10}\text{OS}]^+$	Molecular Ion (M^+)
88	$[\text{C}_4\text{H}_8\text{S}]^+$	Dehydration: $[\text{M} - \text{H}_2\text{O}]^+$
75	$[\text{C}_3\text{H}_7\text{S}]^+$	Alpha-cleavage: $[\text{M} - \text{CH}_3]^+$
45	$[\text{C}_2\text{H}_5\text{O}]^+$	Alpha-cleavage: $[\text{M} - \text{C}_2\text{H}_5\text{S}]^+$

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of **3-mercaptop-2-butanol** is predicted to show signals for each unique proton environment. The chemical shifts are influenced by the electronegative oxygen and sulfur atoms.

- **-OH and -SH Protons:** The hydroxyl proton typically appears as a broad singlet, with a chemical shift that can vary depending on concentration and solvent (typically δ 2.0-5.0 ppm).[6] The thiol proton signal is generally found further upfield, around δ 1.3–1.5 ppm, and is also often a singlet.[1]
- **C2-H Proton:** This proton is attached to the carbon bearing the hydroxyl group. It will be deshielded by the oxygen and is expected to appear as a multiplet around δ 3.5-4.0 ppm.
- **C3-H Proton:** This proton is adjacent to the thiol group and will be a multiplet in the region of δ 2.8-3.2 ppm.
- **Methyl Protons (C1 and C4):** The two methyl groups are in different chemical environments and will appear as distinct doublets, likely in the δ 1.2-1.5 ppm range.

Data Summary: Predicted ^1H NMR

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Integration
C1-H ₃	~1.2	Doublet	3H
C4-H ₃	~1.3	Doublet	3H
SH	1.3 - 1.5	Singlet (broad)	1H
OH	2.0 - 5.0	Singlet (broad)	1H
C3-H	2.8 - 3.2	Multiplet	1H
C2-H	3.5 - 4.0	Multiplet	1H

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum will show four distinct signals, corresponding to the four unique carbon atoms in the molecule.

- **C2 Carbon:** The carbon atom bonded to the electronegative oxygen atom will be the most deshielded, appearing furthest downfield (δ ~65–70 ppm).[7]

- C3 Carbon: The carbon bonded to the sulfur atom will also be deshielded, but to a lesser extent than C2, appearing around δ ~40-50 ppm.
- C1 and C4 Carbons: The two methyl carbons will be the most shielded and appear upfield, typically in the δ ~10–25 ppm range.[7]

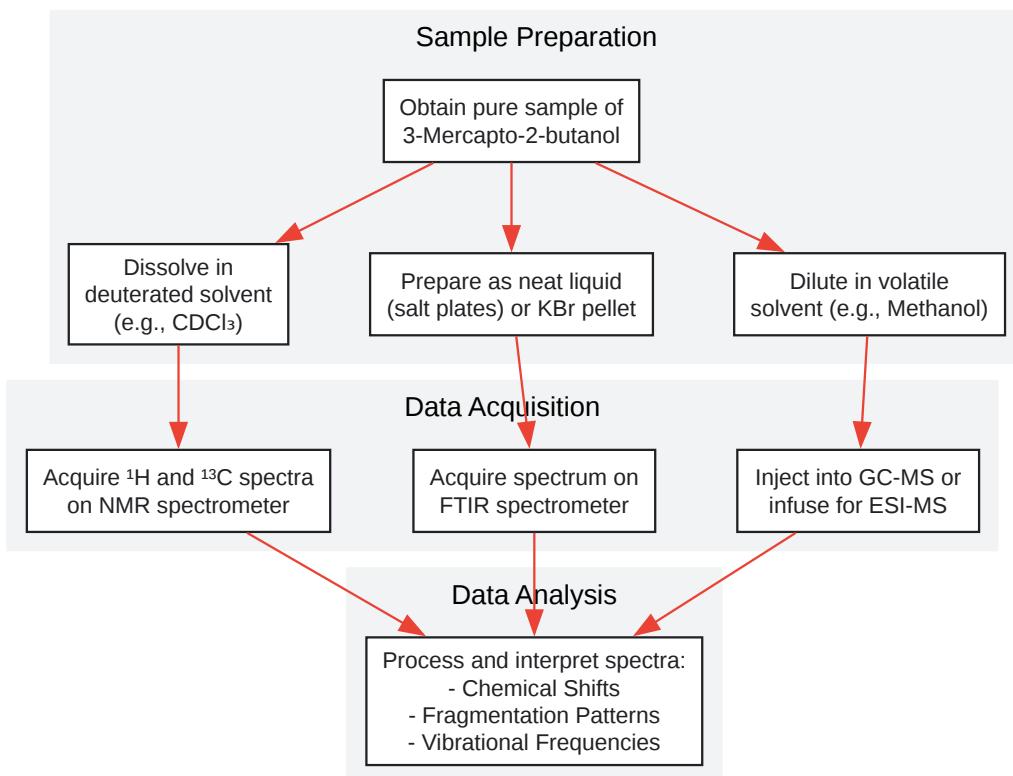
Data Summary: Predicted ^{13}C NMR

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C1	~18-25
C4	~15-22
C3	~40-50
C2	~65-70

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of **3-mercaptop-2-butanol** will be characterized by the vibrational frequencies of its O-H, C-H, S-H, and C-O bonds.

- O-H Stretch: A very strong and broad absorption band in the range of 3200-3600 cm^{-1} is characteristic of the alcohol's O-H stretching vibration, with the broadening due to hydrogen bonding.[6]
- C-H Stretch: Absorption bands in the 2850-3000 cm^{-1} region are due to the stretching vibrations of the C-H bonds in the methyl and methine groups.
- S-H Stretch: A weak, sharp absorption band is expected around 2550-2600 cm^{-1} for the thiol S-H stretch. This peak is often weak but is a key diagnostic feature for thiols.
- C-O Stretch: A strong absorption in the 1050-1150 cm^{-1} region corresponds to the C-O stretching vibration of the secondary alcohol.[6]


Data Summary: Predicted IR Absorptions

Functional Group	Wavenumber (cm ⁻¹)	Intensity	Appearance
O-H (Alcohol)	3200 - 3600	Strong	Broad
C-H (Alkane)	2850 - 3000	Medium-Strong	Sharp
S-H (Thiol)	2550 - 2600	Weak	Sharp
C-O (Alcohol)	1050 - 1150	Strong	Sharp

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, standardized methodologies are crucial. The following protocols provide a framework for the spectroscopic analysis of **3-mercaptop-2-butanol**.

Figure 3. General Spectroscopic Workflow

[Click to download full resolution via product page](#)

Caption: Figure 3. A generalized workflow for the spectroscopic analysis of a chemical compound.

NMR Spectroscopy

- Sample Preparation: Accurately weigh approximately 10-20 mg of **3-mercaptop-2-butanol** and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

- Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures to optimize magnetic field homogeneity.
- ^1H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. A spectral width of approximately 15 ppm and a relaxation delay of 1-2 seconds are typically sufficient.
- ^{13}C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) and a longer acquisition time may be necessary due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of **3-mercaptopropanoic acid** (~100 ppm) in a volatile solvent such as methanol or hexane.
- GC Method: Use a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms). Set an appropriate temperature program to ensure separation from any impurities (e.g., start at 50°C, ramp to 250°C at 10°C/min).
- MS Method: Set the mass spectrometer to scan a mass range of m/z 40-200. Use standard electron ionization (EI) at 70 eV.
- Analysis: Inject 1 μL of the prepared sample into the GC-MS system. Identify the peak corresponding to **3-mercaptopropanoic acid** in the chromatogram and analyze its corresponding mass spectrum.

IR Spectroscopy (FTIR)

- Sample Preparation (Neat Liquid): Place a single drop of neat **3-mercaptopropanoic acid** between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- Background Spectrum: Acquire a background spectrum of the empty sample compartment to subtract atmospheric H_2O and CO_2 absorptions.

- Sample Spectrum: Place the prepared salt plates in the spectrometer's sample holder and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

The spectroscopic profile of **3-mercaptop-2-butanol** is well-defined by the interplay of its alcohol and thiol functional groups. Mass spectrometry reveals characteristic fragmentation patterns including alpha-cleavage and dehydration. NMR spectroscopy provides a detailed map of the proton and carbon environments, with distinct chemical shifts governed by the proximity to the heteroatoms. Finally, IR spectroscopy confirms the presence of O-H, S-H, and C-O functional groups through their characteristic vibrational frequencies. This comprehensive guide serves as a foundational reference for the identification, characterization, and quality control of **3-mercaptop-2-butanol** in research and industrial settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Mercapto-2-butanol | 54812-86-1 | Benchchem [benchchem.com]
- 2. 2-Mercapto-3-butanol | C4H10OS | CID 62087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thiol - Wikipedia [en.wikipedia.org]
- 4. 3-Mercapto-2-butanol, (2R,3S)-rel- | C4H10OS | CID 13095872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. C4H10O CH₃CH(OH)CH₂CH₃ C-13 nmr spectrum of butan-2-ol analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 2-butanol sec-butyl alcohol C13 13-C

nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- To cite this document: BenchChem. [3-Mercapto-2-butanol spectroscopic data (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1630471#3-mercaptop-2-butanol-spectroscopic-data-nmr-ir-ms\]](https://www.benchchem.com/product/b1630471#3-mercaptop-2-butanol-spectroscopic-data-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com